molecular formula C13H10FNO3 B3186661 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine CAS No. 1262010-97-8

2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine

Cat. No. B3186661
CAS RN: 1262010-97-8
M. Wt: 247.22 g/mol
InChI Key: AYUIYMPIHUEEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated.

Scientific Research Applications

  • Nucleoside Synthesis and Derivatives :

    • The compound has been used in the synthesis of pyridine nucleosides related to 5-fluorocytosine. This involves processes like dealkylation, acetylation, and condensation to produce blocked nucleosides and their derivatives (Nesnow & Heidelberger, 1975).
  • Fluorescence Studies :

    • Hydroxypyridines, including compounds of the vitamin B6 group, have been studied for their fluorescence properties. The variations in fluorescence intensity and wavelengths under different pH conditions are of particular interest (Bridges, Davies, & Williams, 1966).
  • Chemosensor Development :

    • The compound's photophysical properties and its response to different transition metal ions have been investigated. This includes studying fluorescence enhancement and photoinduced electron transfer processes, suggesting its potential use in chemosensor development (Samanta et al., 2010).
  • Synthesis of Complexes :

    • The compound has been used in the synthesis of various complexes, including those with the diruthenium(2+) core. These syntheses explore the coordination dimers and structures of the complexes, contributing to the field of inorganic chemistry (Schäffler, Müller, & Maas, 2006).
  • Tautomerization Studies :

    • The excited-state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine has been studied. This includes spectroscopic studies and quantum chemical calculations, contributing to understanding tautomeric equilibrium and photophysical properties (Samanta, Paul, Kar, & Guchhait, 2010).
  • Influenza A Endonuclease Inhibitors :

    • Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones, related to the compound, have been explored as inhibitors of influenza A endonuclease. This research contributes to the development of new agents for influenza infection treatment (Sagong et al., 2014).

properties

IUPAC Name

methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-4-2-8(6-11(10)14)12-5-3-9(16)7-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUIYMPIHUEEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692716
Record name Methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine

CAS RN

1262010-97-8
Record name Methyl 2-fluoro-4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.